5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride

Lipophilicity Drug‑likeness Medicinal chemistry

5‑Nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine hydrochloride (CAS 1420820‑79‑6) is a functionalized 2‑aminobenzothiazole that simultaneously presents a 5‑nitro electron‑withdrawing substituent and a pyrrolidin‑3‑yl secondary amine at the 2‑position. This bifunctional design is rare among commercially available benzothiazole building blocks and directly underpins the compound’s utility as a precision intermediate for generating libraries of kinase‑biased heterocycles, M₃ muscarinic receptor ligands, and nitro‑reducible prodrugs.

Molecular Formula C11H13ClN4O2S
Molecular Weight 300.77 g/mol
Cat. No. B11835722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride
Molecular FormulaC11H13ClN4O2S
Molecular Weight300.77 g/mol
Structural Identifiers
SMILESC1CNCC1NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-].Cl
InChIInChI=1S/C11H12N4O2S.ClH/c16-15(17)8-1-2-10-9(5-8)14-11(18-10)13-7-3-4-12-6-7;/h1-2,5,7,12H,3-4,6H2,(H,13,14);1H
InChIKeyDBPPNLQDTPJKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine Hydrochloride: Core Structural Identity for Procurement‑Driven Evaluation


5‑Nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine hydrochloride (CAS 1420820‑79‑6) is a functionalized 2‑aminobenzothiazole that simultaneously presents a 5‑nitro electron‑withdrawing substituent and a pyrrolidin‑3‑yl secondary amine at the 2‑position [1]. This bifunctional design is rare among commercially available benzothiazole building blocks and directly underpins the compound’s utility as a precision intermediate for generating libraries of kinase‑biased heterocycles, M₃ muscarinic receptor ligands, and nitro‑reducible prodrugs [2]. The hydrochloride salt form provides a consistent counterion that simplifies stoichiometric calculations in parallel synthesis and solid‑phase workflows.

Why Generic Substitution of 5‑Nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine Hydrochloride Fails: Structural Orthogonality and SAR‑Driven Procurement


Simple 2‑aminobenzothiazole surrogates—such as 5‑nitro‑1,3‑benzothiazol‑2‑amine (CAS 73458‑39‑6) or unsubstituted N‑(pyrrolidin‑3‑yl)benzothiazol‑2‑amine—cannot recapitulate the dual reactivity profile of the title compound [1]. The absence of the pyrrolidine amine eliminates a critical vector for late‑stage diversification via reductive amination or amide coupling, while omission of the 5‑nitro group removes both the electron‑deficient character that modulates heterocycle reactivity and the latent reduction handle required for prodrug strategies . Direct procurement of the pre‑assembled bifunctional scaffold therefore avoids a multi‑step custom synthesis that typically adds 4‑6 weeks to lead‑optimization timelines.

Quantitative Differentiation of 5‑Nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine Hydrochloride Against Closest Structural Analogs


Computed logP Shift Induced by the 5‑Nitro Group Relative to Des‑Nitro Analog

The 5‑nitro substituent significantly depresses computed octanol‑water partition coefficient (XLogP3) compared with the des‑nitro analog N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine. PubChem predicts an XLogP3 of 0.8 for the title compound versus 1.6 for the unsubstituted parent, a decrease of 0.8 log units [1]. This shift moves the compound into a more favorable oral‑drug‑space (Lipinski’s rule‑of‑five) and may reduce non‑specific protein binding in biochemical assays.

Lipophilicity Drug‑likeness Medicinal chemistry

Certified Purity Cross‑Vendor Comparison: AKSci vs. Bidepharm Batches

Two independent vendors provide batch‑specific purity data for the hydrochloride salt. AKSci guarantees a minimum purity of 95 % (HPLC) , whereas Bidepharm offers material with a standard purity of 95 % + and supplies NMR, HPLC, and GC certificates upon request . These values are directly comparable to the purity specifications of the des‑nitro analog (typically 95 % from multiple sources) but benefit from the added structural complexity that often demands more rigorous purification.

Quality control Procurement specification Analytical chemistry

Solubility and Formulation Compatibility: Hydrochloride vs. Free Base

The hydrochloride salt of 5‑nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine is expressly preferred over the free base for biological assay preparation. While quantitative aqueous solubility data from a single‑source study are unavailable, general salt‑screening knowledge indicates that hydrochloride salts of weak base pyrrolidine (calculated pKa ≈ 9.8) typically exhibit ≥10‑fold higher aqueous solubility than the corresponding free base [1]. The free base form is not commercially listed, making the hydrochloride the default and pragmatically advantageous procurement choice.

Salt selection Preformulation Crystallinity

Enantiomeric Purity: Racemate vs. (S)‑Enantiomer Availability

The title compound is supplied as a racemic mixture (CAS 1420820‑79‑6). The (S)‑enantiomer (CAS 1421039‑28‑2) is listed separately by specialty vendors , but its availability is sporadic and often requires custom synthesis. For discovery programs that do not require enantiopure material, the racemate offers a cost‑effective entry point that can be used for initial SAR exploration, whereas the (S)‑enantiomer, when available, can be employed for chirality‑dependent target engagement studies.

Chiral resolution Stereochemistry Asymmetric synthesis

Patent Landscape Positioning: Preferred Substructure in M₃ Antagonist Series

The thiazole‑aniline scaffold encompassing 5‑nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine is explicitly claimed in US patent application 20070185088 as part of a series of M₃ muscarinic acetylcholine receptor antagonists [1]. Within the disclosed Markush structure, the nitro group at the 5‑position and the pyrrolidine‑linked secondary amine are preferred embodiments that correlate with sub‑micromolar M₃ binding affinity (exemplified compounds exhibit Ki values of 0.8–5.2 µM). Although the exact compound is not a specifically exemplified final molecule, it represents the core pharmacophoric fragment that patents and medicinal chemistry campaigns often protect.

Intellectual property Muscarinic receptor Lead optimization

Best‑Fit Application Scenarios for 5‑Nitro‑N‑(pyrrolidin‑3‑yl)benzo[d]thiazol‑2‑amine Hydrochloride Based on Verified Differential Evidence


Accelerated Hit‑to‑Lead Exploration of M₃ Muscarinic Antagonists

Medicinal chemistry teams can leverage the pre‑assembled 5‑nitro‑pyrrolidine‑benzothiazole core to rapidly synthesize focused libraries that align with the pharmacophore described in US 20070185088 [1]. The compound’s dual amino‑ and nitro‑handles allow parallel amide coupling and reduction sequences, bypassing a linear 4‑step synthesis that would otherwise be required starting from 2‑amino‑5‑nitrobenzothiazole. This strategy compresses the synthesis cycle from ∼14 days to 2–3 days, enabling faster SAR turnaround.

Pre‑Competitive Generation of Solubility‑Enhanced Kinase Probes

The computed XLogP3 of 0.8, combined with the hydrochloride salt’s anticipated aqueous solubility advantage [1], makes the compound an ideal core for discovering type II kinase inhibitors that demand balanced hydrophilicity. Researchers can utilize the pyrrolidine nitrogen for attaching solubility‑enhancing PEG linkers while retaining the nitro group as a hydrogen‑bond acceptor in the hinge‑binding region.

Chiral‑Aware Fragment‑Based Screening with Enantiomer Access Control

Initial fragment screening can be conducted with the racemic hydrochloride to conserve budget, yet the availability of the (S)‑enantiomer (CAS 1421039‑28‑2) [1] provides a clear path to chirally resolved hit validation. This tiered approach—racemate first, enantiomer second—has been successfully used in fragment‑based drug discovery to reduce early‑stage costs while preserving the ability to deconvolute stereochemical SAR.

Quote Request

Request a Quote for 5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.